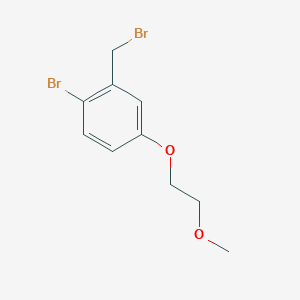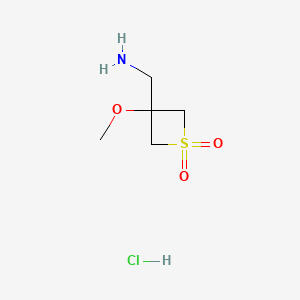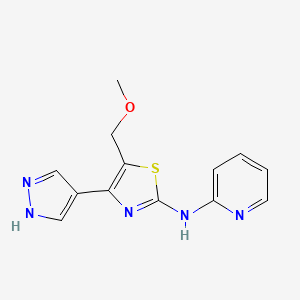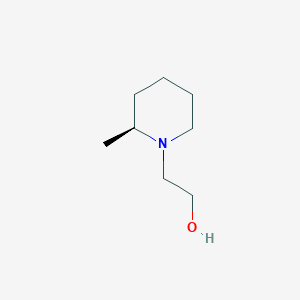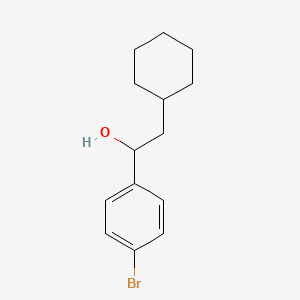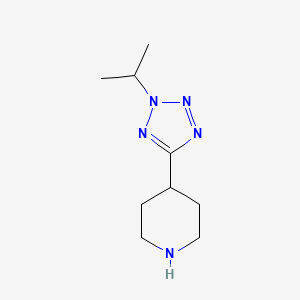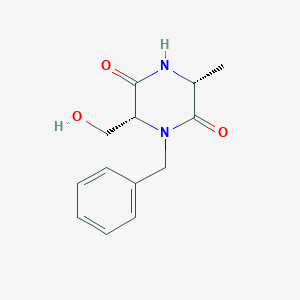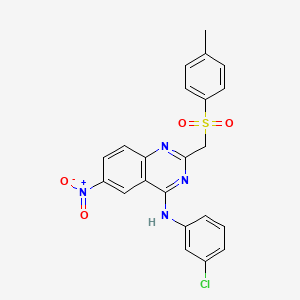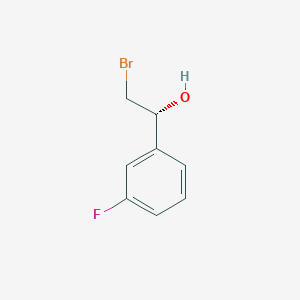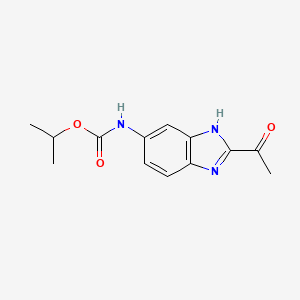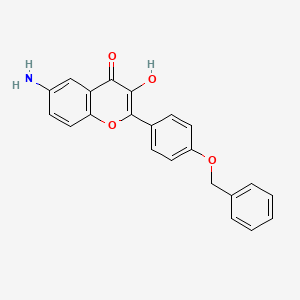
6-Amino-3-hydroxy-2-(4-phenylmethoxyphenyl)chromen-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Amino-3-hydroxy-2-(4-phenylmethoxyphenyl)chromen-4-one is a complex organic compound belonging to the flavonoid family Flavonoids are known for their diverse biological activities and are widely studied for their potential therapeutic applications
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-3-hydroxy-2-(4-phenylmethoxyphenyl)chromen-4-one typically involves multiple steps, starting from commercially available precursors One common method involves the condensation of 4-phenylmethoxybenzaldehyde with 3-hydroxy-2-aminoacetophenone under basic conditions to form the chromen-4-one core
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of green chemistry principles to minimize waste and improve yield.
Análisis De Reacciones Químicas
Types of Reactions
6-Amino-3-hydroxy-2-(4-phenylmethoxyphenyl)chromen-4-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group at the 3-position can be oxidized to form a ketone.
Reduction: The carbonyl group in the chromen-4-one core can be reduced to form a dihydro derivative.
Substitution: The amino group at the 6-position can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products
Oxidation: Formation of 3-keto-6-amino-2-(4-phenylmethoxyphenyl)chromen-4-one.
Reduction: Formation of 6-amino-3-hydroxy-2-(4-phenylmethoxyphenyl)dihydrochromen-4-one.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules and as a probe in fluorescence studies.
Biology: Investigated for its potential antioxidant and anti-inflammatory properties.
Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer progression.
Industry: Utilized in the development of new materials with specific optical and electronic properties.
Mecanismo De Acción
The mechanism of action of 6-Amino-3-hydroxy-2-(4-phenylmethoxyphenyl)chromen-4-one involves its interaction with various molecular targets and pathways. For instance, its antioxidant activity is attributed to its ability to scavenge free radicals and chelate metal ions. Its anticancer activity is believed to involve the inhibition of key enzymes such as tyrosine kinases and the induction of apoptosis in cancer cells.
Comparación Con Compuestos Similares
Similar Compounds
3-Hydroxy-2-(4-methoxyphenyl)-4H-chromen-4-one: Similar structure but lacks the amino group at the 6-position.
6-Hydroxy-2-(4-phenylmethoxyphenyl)chromen-4-one: Similar structure but has a hydroxyl group instead of an amino group at the 6-position.
Uniqueness
6-Amino-3-hydroxy-2-(4-phenylmethoxyphenyl)chromen-4-one is unique due to the presence of both the amino and hydroxyl groups, which confer distinct chemical reactivity and biological activity
Propiedades
Fórmula molecular |
C22H17NO4 |
|---|---|
Peso molecular |
359.4 g/mol |
Nombre IUPAC |
6-amino-3-hydroxy-2-(4-phenylmethoxyphenyl)chromen-4-one |
InChI |
InChI=1S/C22H17NO4/c23-16-8-11-19-18(12-16)20(24)21(25)22(27-19)15-6-9-17(10-7-15)26-13-14-4-2-1-3-5-14/h1-12,25H,13,23H2 |
Clave InChI |
QFAGMMGWECWHER-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)COC2=CC=C(C=C2)C3=C(C(=O)C4=C(O3)C=CC(=C4)N)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-benzyl-4H-pyrrolo[2,3-d][1,3]thiazole](/img/structure/B13887233.png)
![3-Bromo-1-[(1-ethylpyrazol-3-yl)methyl]indazol-4-amine](/img/structure/B13887235.png)
